molecular formula C13H20ClNO2 B14742034 Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]- CAS No. 5414-70-0

Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]-

Cat. No.: B14742034
CAS No.: 5414-70-0
M. Wt: 257.75 g/mol
InChI Key: FOJIEXPSXCEXKD-UHFFFAOYSA-N
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Description

Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]- is a chemical compound that features a complex structure with both ethanol and benzylamine functionalities. This compound is notable for its unique combination of a tert-butyl group, a chlorine atom, and a hydroxyl group attached to a benzylamine moiety.

Properties

CAS No.

5414-70-0

Molecular Formula

C13H20ClNO2

Molecular Weight

257.75 g/mol

IUPAC Name

4-tert-butyl-2-chloro-6-[(2-hydroxyethylamino)methyl]phenol

InChI

InChI=1S/C13H20ClNO2/c1-13(2,3)10-6-9(8-15-4-5-16)12(17)11(14)7-10/h6-7,15-17H,4-5,8H2,1-3H3

InChI Key

FOJIEXPSXCEXKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Cl)O)CNCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]- typically involves the reaction of 5-tert-butyl-3-chloro-2-hydroxybenzaldehyde with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions are carefully monitored and controlled to ensure consistent quality and high yield. Purification steps such as distillation or crystallization may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]- has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]- involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl and chlorine substituents can affect the compound’s lipophilicity and membrane permeability, impacting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

    Ethanol, 2-[(5-tert-butyl-2-hydroxybenzyl)amino]-: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    Ethanol, 2-[(3-chloro-2-hydroxybenzyl)amino]-: Lacks the tert-butyl group, which may influence its lipophilicity and membrane permeability.

    Ethanol, 2-[(5-tert-butyl-3-chloro-2-methoxybenzyl)amino]-: Contains a methoxy group instead of a hydroxyl group, altering its hydrogen bonding capability.

Uniqueness

Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]- is a compound with significant biological activity, particularly in the realms of antioxidant properties, cytotoxicity, and gastroprotective effects. This article synthesizes findings from various studies to elucidate its biological mechanisms and potential applications.

  • Molecular Formula : C13H20ClNO2
  • Molecular Weight : 257.75 g/mol

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant activity , which can be attributed to its ability to scavenge free radicals and reduce oxidative stress. The antioxidant potential was evaluated using several assays:

Assay Type Result
DPPH ScavengingSignificant reduction observed
FRAPHigh reducing power
Nitric Oxide ScavengingEffective in reducing levels
Metal ChelatingStrong chelation capacity

In vitro studies demonstrated that Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]- has a protective effect against oxidative damage in various cell lines, confirming its potential as an antioxidant agent .

Cytotoxicity Studies

The cytotoxic effects of the compound were assessed using the MTT assay on WRL68 cell lines. The findings revealed an IC50 value exceeding 100 µg/mL, indicating a relatively low cytotoxic profile at tested concentrations. This suggests that while the compound may exert some cytotoxic effects, it is not excessively toxic to normal cells .

Gastroprotective Effects

A significant area of research has focused on the gastroprotective properties of Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]-. In a controlled study involving rats, the compound was administered prior to inducing gastric lesions with absolute ethanol. The results were promising:

  • Dosage Groups : Rats were divided into groups receiving either a vehicle (10% Tween 20), Omeprazole (20 mg/kg), or varying doses of the test compound (5, 10, and 20 mg/kg).
  • Findings :
    • Increased gastric wall mucus secretion.
    • Elevated pH levels in gastric contents.
    • Reduced gastric lesions and malondialdehyde (MDA) levels.
    • Histological analysis showed reduced submucosal edema and leukocyte infiltration.

These results suggest that the gastroprotective effect may be mediated through antioxidant activity and enhancement of mucosal defense mechanisms .

The underlying mechanisms contributing to the biological activity of Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]- include:

  • Antioxidant Mechanisms :
    • Upregulation of superoxide dismutase (SOD).
    • Reduction in oxidative stress markers such as MDA.
  • Gastroprotective Mechanisms :
    • Increased synthesis of gastric mucus.
    • Modulation of inflammatory responses via downregulation of pro-apoptotic proteins (Bax) and upregulation of heat shock proteins (Hsp70), which protect cells from stress .

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